Cbz-D-Trp-OH chemical properties and structure
Cbz-D-Trp-OH chemical properties and structure
An In-depth Technical Guide to N-Carbobenzyloxy-D-tryptophan (Cbz-D-Trp-OH)
This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-Carbobenzyloxy-D-tryptophan, commonly referred to as Cbz-D-Trp-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Core Chemical Properties and Structure
Cbz-D-Trp-OH is a derivative of the amino acid D-tryptophan where the amino group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Physicochemical Data
The key quantitative properties of Cbz-D-Trp-OH are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |
| Synonyms | N-(Benzyloxycarbonyl)-D-tryptophan, Z-D-Trp-OH, N-Cbz-D-Tryptophan | [1][2][3][4][5] |
| CAS Number | 2279-15-4 | [2][3][4][5] |
| Molecular Formula | C₁₉H₁₈N₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 338.36 g/mol | [2][3][5] |
| Appearance | White to light yellow or light orange crystalline powder | [3][5] |
| Melting Point | 122-124 °C | [5] |
| Boiling Point | 619.1 ± 55.0 °C (Predicted) | [5] |
| Solubility | Soluble in methanol; sparingly soluble in water. | [3][5] |
| pKa | 3.98 ± 0.10 (Predicted) | [3][5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3][5] |
Chemical Structure
The structure of Cbz-D-Trp-OH consists of a D-tryptophan core, which includes an indole side chain, with a carbobenzyloxy group attached to the alpha-amino group.
Caption: Chemical structure of Cbz-D-Trp-OH.
Experimental Protocols
Synthesis of Cbz-D-Trp-OH
A common method for the synthesis of Cbz-D-Trp-OH involves the reaction of D-tryptophan with benzyl chloroformate under basic conditions.[3] This procedure, a modification of the Schotten-Baumann reaction, effectively installs the Cbz protecting group on the amino acid.
Methodology:
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Dissolution: D-tryptophan is dissolved in an aqueous basic solution, such as sodium hydroxide or potassium carbonate, to deprotonate the amino group, making it nucleophilic.[3] The reaction is often performed in a mixed solvent system, like water-dioxane or water-ethanol, to aid solubility.[3]
-
Reaction: Benzyl chloroformate is added portion-wise to the cooled solution while maintaining the basic pH (typically pH 8-10).[6] The reaction mixture is stirred vigorously.
-
Quenching and Acidification: After the reaction is complete, the mixture is typically washed with an organic solvent (e.g., ether) to remove unreacted benzyl chloroformate and benzyl alcohol. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylic acid, causing the Cbz-D-Trp-OH product to precipitate.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Use in Solid-Phase Peptide Synthesis (SPPS)
Cbz-D-Trp-OH is a valuable building block in peptide synthesis. The Cbz group provides robust protection for the α-amino group, which can be removed by catalytic hydrogenation or strong acidic conditions that do not cleave the peptide from the resin support in certain strategies.
The following diagram illustrates a generalized workflow for incorporating a Cbz-protected amino acid into a growing peptide chain during SPPS.
Caption: Workflow for SPPS using Cbz-D-Trp-OH.
Purification of Peptides Containing Cbz-D-Trp-OH
After synthesis and cleavage from the solid support, crude peptides containing Cbz-D-Trp-OH are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMSO if solubility is an issue) and then diluted with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).[7] The solution should be centrifuged or filtered to remove particulates.
-
Chromatography: The sample is injected onto an appropriate RP-HPLC column (e.g., C18). A gradient of increasing organic solvent (acetonitrile) in an aqueous acidic mobile phase (water with 0.1% TFA) is used to elute the peptide.
-
Fraction Collection: Fractions are collected as the peptide elutes from the column. The absorbance is monitored at a suitable wavelength (e.g., 214 nm and 280 nm) to detect the peptide.
-
Analysis and Lyophilization: The purity of the fractions is assessed by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final purified peptide.
Applications in Research and Drug Development
Cbz-D-Trp-OH is primarily utilized as a chiral building block in the synthesis of peptides and peptidomimetics. The incorporation of D-amino acids, such as D-tryptophan, into peptide sequences is a common strategy in drug design to:
-
Increase Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acids. This enhances the in vivo half-life of peptide-based drugs.
-
Modulate Biological Activity: The stereochemistry of an amino acid residue can be critical for its interaction with biological targets. Substituting an L-amino acid with its D-enantiomer can alter the peptide's conformation, leading to changes in binding affinity and efficacy. D-Tryptophan has been synthesized as part of some potent oxytocin antagonists used to treat preterm labor.[5]
-
Induce Specific Secondary Structures: The presence of D-amino acids can induce specific turns or helical structures in peptides, which can be important for their biological function.
The Cbz protecting group is a classic and reliable choice for amino acid protection, particularly in solution-phase peptide synthesis and for specific applications in solid-phase synthesis where its stability and removal conditions are advantageous.
References
- 1. N-(Benzyloxycarbonyl)-D-tryptophan | C19H18N2O4 | CID 700663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy N-Cbz-D-Tryptophan (Z-D-Trp-OH) - as an amino acid derivative/peptide KSM/WS Online | Advent [adventchembio.com]
- 3. guidechem.com [guidechem.com]
- 4. peptide.com [peptide.com]
- 5. N-Cbz-D-Tryptophan | 2279-15-4 [chemicalbook.com]
- 6. N-Cbz-D-Tryptophan synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
